molecular formula C9H11NO3S B15176245 Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Cat. No.: B15176245
M. Wt: 213.26 g/mol
InChI Key: XEHLXQDAPCSTFN-UHFFFAOYSA-N
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Description

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethyl isocyanate. One common method includes the reaction of methyl thiophene-2-carboxylate with ethyl isocyanate in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is unique due to the presence of both the ethylcarbamoyl and methyl ester groups, which confer specific chemical reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and applications in different fields .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C9H11NO3S/c1-3-10-8(11)6-4-5-7(14-6)9(12)13-2/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

XEHLXQDAPCSTFN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(S1)C(=O)OC

Origin of Product

United States

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